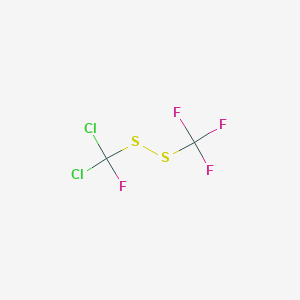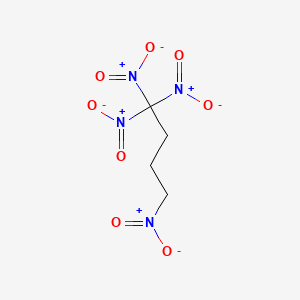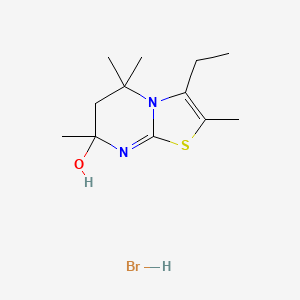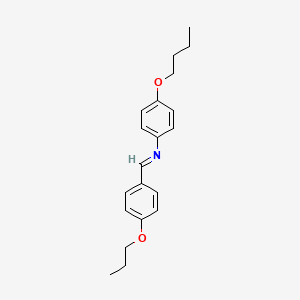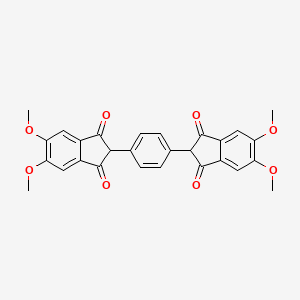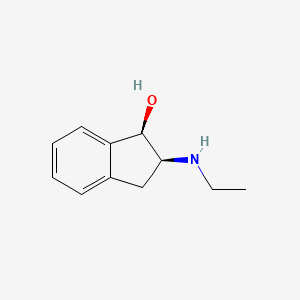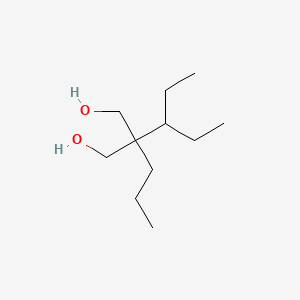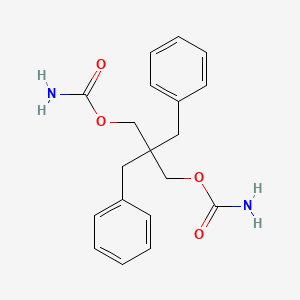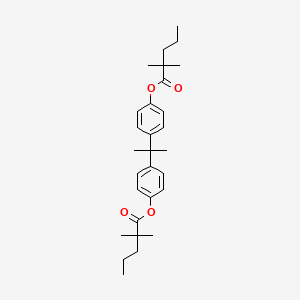
4,4,7,7-Tetramethylcyclooct-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,7,7-Tetramethylcyclooct-1-yne is a chemical compound known for its unique structure and reactivity. It is a derivative of cyclooctyne, characterized by the presence of four methyl groups at positions 4 and 7 on the cyclooctyne ring. This compound is of significant interest in organic chemistry due to its strained alkyne structure, which imparts high reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,7,7-Tetramethylcyclooct-1-yne typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dihalide with a strong base to induce cyclization and form the desired alkyne. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,4,7,7-Tetramethylcyclooct-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the alkyne to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclooctyne ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Organolithium reagents or Grignard reagents are often used under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alkanes.
Scientific Research Applications
4,4,7,7-Tetramethylcyclooct-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is utilized in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: It finds applications in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4,4,7,7-Tetramethylcyclooct-1-yne exerts its effects is primarily through its strained alkyne structure, which makes it highly reactive. This reactivity allows it to participate in click chemistry reactions, forming stable triazole linkages with azides. The molecular targets and pathways involved include the formation of covalent bonds with biomolecules, enabling precise labeling and tracking in biological systems.
Comparison with Similar Compounds
Cyclooctyne: The parent compound, less sterically hindered and less reactive.
Dibenzocyclooctyne: A derivative with enhanced stability and reactivity.
Bicyclo[6.1.0]non-4-yne: Another strained alkyne with similar reactivity.
Uniqueness: 4,4,7,7-Tetramethylcyclooct-1-yne is unique due to its high reactivity and steric hindrance, which makes it particularly useful in bioorthogonal chemistry. Its ability to form stable conjugates with biomolecules sets it apart from other similar compounds.
Properties
CAS No. |
20965-37-1 |
|---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
4,4,7,7-tetramethylcyclooctyne |
InChI |
InChI=1S/C12H20/c1-11(2)7-5-6-8-12(3,4)10-9-11/h7-10H2,1-4H3 |
InChI Key |
YRDCKQVCVGYNIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC#CC1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


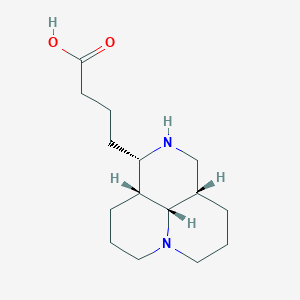
![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-](/img/structure/B14706499.png)
